molecular formula C13H15N3O2 B6644531 5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine

5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine

Cat. No.: B6644531
M. Wt: 245.28 g/mol
InChI Key: PUMNJUUJSATDOX-UHFFFAOYSA-N
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Description

5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine, also known as O-2050, is a synthetic compound that belongs to the class of pyrimidine derivatives. It was first synthesized in the 1970s by a team of chemists led by Albert Hofmann at Sandoz Laboratories. Since then, O-2050 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine is not fully understood, but it is believed to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain perception and is the target of many opioid pain medications.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including analgesia, sedation, and respiratory depression. It has also been shown to have a lower potential for abuse and dependence compared to other opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine for lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain modulation and addiction. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine, including studies on its potential as a pain medication, its effects on addiction and withdrawal, and its interactions with other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying pain modulation and addiction. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine involves several steps, including the reaction of 3-methoxybenzaldehyde and 2-amino-4,6-dimethoxypyrimidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine has been used in a wide range of scientific research applications, including studies on the central nervous system, pain management, and addiction. It has been shown to have potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications.

Properties

IUPAC Name

5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-5-3-4-10(6-11)7-14-13-15-8-12(18-2)9-16-13/h3-6,8-9H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMNJUUJSATDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=C(C=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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